![molecular formula C20H16N2O4 B14877439 2-ethyl-8-methoxy-3-phenyl-4H-chromeno[2,3-d]pyrimidine-4,5(3H)-dione](/img/structure/B14877439.png)
2-ethyl-8-methoxy-3-phenyl-4H-chromeno[2,3-d]pyrimidine-4,5(3H)-dione
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Overview
Description
2-ethyl-8-methoxy-3-phenyl-4H-chromeno[2,3-d]pyrimidine-4,5(3H)-dione is a heterocyclic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a fused pyrimidine and chromene ring system, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 2-ethyl-8-methoxy-3-phenyl-4H-chromeno[2,3-d]pyrimidine-4,5(3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl esters with appropriate reagents to form the desired chromeno[2,3-d]pyrimidine scaffold . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization and condensation steps .
Chemical Reactions Analysis
2-ethyl-8-methoxy-3-phenyl-4H-chromeno[2,3-d]pyrimidine-4,5(3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-ethyl-8-methoxy-3-phenyl-4H-chromeno[2,3-d]pyrimidine-4,5(3H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects .
Comparison with Similar Compounds
2-ethyl-8-methoxy-3-phenyl-4H-chromeno[2,3-d]pyrimidine-4,5(3H)-dione can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities, including enzyme inhibition and cytotoxic effects.
Imidazole-containing compounds: These compounds exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H16N2O4 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-ethyl-8-methoxy-3-phenylchromeno[2,3-d]pyrimidine-4,5-dione |
InChI |
InChI=1S/C20H16N2O4/c1-3-16-21-19-17(20(24)22(16)12-7-5-4-6-8-12)18(23)14-10-9-13(25-2)11-15(14)26-19/h4-11H,3H2,1-2H3 |
InChI Key |
XSDNBILUQNKMFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=O)C3=C(O2)C=C(C=C3)OC)C(=O)N1C4=CC=CC=C4 |
Origin of Product |
United States |
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